Payload Membrane Permeability Differential: MMAF vs. MMAE
MMAF payload exhibits attenuated membrane permeability compared to MMAE due to the charged phenylalanine residue at its C-terminus, which directly reduces the bystander killing effect in antigen-heterogeneous tumor environments [1]. This property derives from the structural substitution of the uncharged norephedrine in MMAE with charged phenylalanine in MMAF, resulting in a more hydrophilic payload that cannot freely diffuse across cellular membranes [2]. In head-to-head ADC comparisons using identical ch14.18 antibody and DAR 4 conjugation, MMAF-based ADCs demonstrated superior potency in high GD2-expressing cells while MMAE-based ADCs showed greater activity in low GD2-expressing cells [3].
| Evidence Dimension | Cell-killing potency in GD2-overexpressing vs. low-expressing tumor cells (ch14.18 antibody, DAR 4) |
|---|---|
| Target Compound Data | ch14.18-MMAF: More effective in cells overexpressing GD2 |
| Comparator Or Baseline | ch14.18-MMAE: More prominent activity in cells expressing GD2 at lower levels |
| Quantified Difference | MMAF-ADC superior in high-antigen context; MMAE-ADC superior in low/heterogeneous antigen context (qualitative differential) |
| Conditions | Panel of >20 human tumor cell lines including neuroblastoma, glioma, breast cancer, sarcoma, and melanoma; IC50 values reached 30 pM for high GD2-expressing lines |
Why This Matters
This differential determines optimal payload selection based on target antigen expression pattern: MMAF-based ADCs (including Val-Cit-PAB-MMAF conjugates) are preferentially suited for tumors with uniformly high target antigen expression, while MMAE-based ADCs may be preferred for heterogeneous or lower antigen density tumors.
- [1] IBCh RAS. Therapeutic efficacy of antibody-drug conjugates targeting GD2-positive tumors. 2022. ch14.18-MMAF vs. ch14.18-MMAE direct comparison in GD2-expressing cell panel. View Source
- [2] AqT Therapeutics. AqT-MMAF product information: MMAF differs from MMAE by substitution of charged phenylalanine at C-terminus instead of uncharged N-methyl valine, reducing membrane permeability and bystander effect. View Source
- [3] Kalmykova SA, et al. Therapeutic efficacy of anti-GD2 antibody-drug conjugates with MMAE and MMAF payloads. IBCh RAS study. IC50 values reached 30 pM for high GD2-expressing lines. View Source
